b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate
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Overview
Description
b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate: is a complex carbohydrate derivative. It is a thioglycoside, which means it contains a sulfur atom replacing the oxygen atom typically found in glycosidic bonds. This compound is often used in synthetic carbohydrate chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate typically involves the protection of hydroxyl groups followed by the introduction of the thioglycoside linkage. One common method involves the use of benzoyl protecting groups to shield the hydroxyl groups on the glucopyranoside. The thioglycoside linkage is then introduced using ethyl thiol in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The purification of the product is often achieved through crystallization or precipitation methods .
Chemical Reactions Analysis
Types of Reactions: b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioglycoside linkage can be oxidized to form sulfoxides or sulfones.
Substitution: The benzoyl protecting groups can be substituted with other protecting groups or functional groups.
Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions to form more complex carbohydrates.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used to remove benzoyl groups.
Glycosylation: Catalysts such as trifluoromethanesulfonic acid or methyl trifluoromethanesulfonate are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Deprotected glucopyranoside derivatives.
Glycosylation: More complex oligosaccharides.
Scientific Research Applications
b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate has several applications in scientific research:
Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates and oligosaccharides.
Biology: Studied for its role in carbohydrate-protein interactions and as a model compound for understanding glycosylation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and as a precursor for other carbohydrate derivatives
Mechanism of Action
The mechanism of action of b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate involves its ability to act as a glycosyl donor. The thioglycoside linkage is cleaved under acidic conditions, generating a glycosyl cation that can react with nucleophiles to form glycosidic bonds. This property makes it valuable in the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
- Methyl 4,6-O-benzylidene-α-d-glucopyranoside
- Ethyl 4,6-O-benzylidene-1-thio-β-d-galactopyranoside
- Phenyl-2,3,4,6-tetra-O-benzyl-1-thio-β-d-glucopyranoside
Uniqueness: b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate is unique due to its specific combination of benzoyl protecting groups and the ethyl thioglycoside linkage. This combination provides distinct reactivity and stability, making it particularly useful in synthetic carbohydrate chemistry .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-ethylsulfanyloxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32O9S/c1-2-46-36-31(45-35(40)27-21-13-6-14-22-27)30(44-34(39)26-19-11-5-12-20-26)29(43-33(38)25-17-9-4-10-18-25)28(42-36)23-41-32(37)24-15-7-3-8-16-24/h3-22,28-31,36H,2,23H2,1H3/t28-,29-,30+,31-,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZXYVHYHQOAEG-LDDHDNMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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